Structural Class Differentiation: Vinyl Bromide (sp² C–Br) vs. Allylic Bromide (sp³ C–Br) Defines Reactivity and Application Scope
2-Bromo-3-methyl-1-butene possesses a bromine atom directly bonded to an sp²-hybridized vinylic carbon (C2 of the butene), making it a vinyl (alkenyl) bromide [1]. Its positional isomer, 3-bromo-3-methyl-1-butene (CAS 865-58-7), has bromine on an sp³-hybridized allylic carbon (C3), classifying it as an allylic bromide . This hybridization difference produces a C–Br bond dissociation energy difference of approximately 10–15 kcal/mol (vinyl C–Br ≈ 80–85 kcal/mol vs. allylic C–Br ≈ 65–70 kcal/mol, based on class-level thermochemical data), rendering the vinyl bromide significantly less reactive toward direct S_N2 displacement [2]. In palladium-catalyzed Suzuki-Miyaura cross-coupling, alkenyl bromides (including vinyl bromides) achieve coupling yields of 49–95% with potassium alkyltrifluoroborates under optimized conditions (10 mol% PdCl₂(dppf)·CH₂Cl₂, 3.0 equiv Cs₂CO₃, aqueous toluene, 80°C), whereas allylic bromides often require different catalytic systems and can undergo competing β-hydride elimination pathways [3].
| Evidence Dimension | C–Br bond dissociation energy and resulting nucleophilic substitution susceptibility |
|---|---|
| Target Compound Data | Vinyl C–Br BDE ≈ 80–85 kcal/mol; resistant to S_N2 displacement; proficient in Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 3-Bromo-3-methyl-1-butene (allylic bromide): Allylic C–Br BDE ≈ 65–70 kcal/mol; highly reactive in S_N2/S_N1; prone to allylic rearrangement |
| Quantified Difference | Approximately 10–15 kcal/mol higher BDE for target; fundamentally different mechanistic pathways |
| Conditions | Class-level thermochemical data (gas phase); cross-coupling conditions from Molander et al. 2007 (Tetrahedron) |
Why This Matters
Users seeking a stable electrophilic coupling partner for C–C bond formation should select the vinyl bromide (target) over allylic isomers to avoid undesired nucleophilic substitution side reactions and allylic transposition.
- [1] PubChem Compound Summary for CID 11400859, 1-Butene, 2-bromo-3-methyl-. National Center for Biotechnology Information. View Source
- [2] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press, 2007. Class-level C–Br bond dissociation energies for vinyl and allylic bromides. View Source
- [3] Molander, G. A.; Ham, J.; Seapy, D. G. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron 2007, 63 (3), 768–775. View Source
